![molecular formula C23H26N2O3 B3331864 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- CAS No. 861998-77-8](/img/structure/B3331864.png)
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)-
描述
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- is a complex organic compound with a unique structure that combines elements of isoquinoline, hydroxyphenyl, and azabicyclo octane. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities and applications in drug development.
作用机制
Target of Action
Solifenacin (m3) and its metabolite 4-Hydroxy solifenacin, (4R) primarily target the muscarinic receptors . These receptors play a crucial role in several major cholinergically mediated functions, including contractions of urinary bladder smooth muscle . The compound has the highest affinity for M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 .
Mode of Action
Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) act as competitive muscarinic receptor antagonists . Their antagonism of the M3 receptor prevents contraction of the detrusor muscle, a smooth muscle found in the wall of the bladder . Antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .
Biochemical Pathways
The primary metabolic routes of Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) are through N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring . These metabolic pathways are mainly facilitated by the cytochrome P450 (CYP) 3A4 enzyme .
Pharmacokinetics
They have an apparent volume of distribution of 600 L and are 93-96% plasma protein-bound . They are eliminated mainly through hepatic metabolism via CYP3A4, with only about 7% (3-13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .
Result of Action
The antagonism of the M3 receptor by Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) prevents contraction of the detrusor muscle, resulting in the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency .
Action Environment
The action of Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) can be influenced by various environmental factors. For instance, exposure to solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment . Furthermore, coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day can also increase the exposure to solifenacin .
生化分析
Biochemical Properties
4-Hydroxy solifenacin, (4R)-, is involved in several biochemical reactions, primarily through its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, particularly the M3 subtype, which is predominantly found in the bladder. By binding to these receptors, 4-Hydroxy solifenacin, (4R)-, inhibits the action of acetylcholine, a neurotransmitter responsible for bladder muscle contraction. This inhibition helps in reducing the symptoms of overactive bladder, such as urinary urgency and frequency .
Cellular Effects
The effects of 4-Hydroxy solifenacin, (4R)-, on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving muscarinic receptors. By blocking the M3 receptors, it prevents the activation of downstream signaling pathways that lead to muscle contraction. This results in the relaxation of bladder smooth muscle, thereby reducing urinary urgency and frequency. Additionally, 4-Hydroxy solifenacin, (4R)-, may affect gene expression and cellular metabolism by altering the activity of enzymes and other proteins involved in these processes .
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy solifenacin, (4R)-, involves its binding to muscarinic receptors, particularly the M3 subtype. This binding inhibits the action of acetylcholine, preventing the activation of G-protein coupled receptors and subsequent intracellular signaling cascades. This inhibition leads to a decrease in intracellular calcium levels, which is essential for muscle contraction. As a result, the detrusor muscle of the bladder relaxes, reducing the symptoms of overactive bladder .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy solifenacin, (4R)-, have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that 4-Hydroxy solifenacin, (4R)-, maintains its efficacy in reducing bladder muscle contraction over extended periods. Degradation products may form under certain conditions, potentially affecting its activity. In vitro and in vivo studies have demonstrated that the compound continues to exert its therapeutic effects over time, with minimal long-term adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of 4-Hydroxy solifenacin, (4R)-, vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bladder muscle contraction without causing significant adverse effects. At higher doses, toxic effects such as dry mouth, constipation, and urinary retention have been observed. These adverse effects are consistent with the antimuscarinic activity of the compound and highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
4-Hydroxy solifenacin, (4R)-, is primarily metabolized in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4. The compound undergoes hydroxylation and other metabolic transformations, resulting in the formation of various metabolites. These metabolic pathways are crucial for the elimination of the compound from the body and can influence its pharmacokinetic properties. The interaction of 4-Hydroxy solifenacin, (4R)-, with these enzymes can also affect the levels of other metabolites and the overall metabolic flux .
Transport and Distribution
The transport and distribution of 4-Hydroxy solifenacin, (4R)-, within cells and tissues are mediated by various transporters and binding proteins. The compound is highly bound to plasma proteins, which facilitates its distribution to target tissues such as the bladder. Additionally, transporters such as P-glycoprotein may play a role in the cellular uptake and efflux of the compound, influencing its localization and accumulation within specific tissues .
Subcellular Localization
4-Hydroxy solifenacin, (4R)-, is localized within specific subcellular compartments, which can affect its activity and function. The compound is primarily found in the cytoplasm, where it interacts with muscarinic receptors on the cell membrane. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic efficacy. The subcellular localization of 4-Hydroxy solifenacin, (4R)-, is crucial for its ability to modulate cellular processes and exert its pharmacological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with phenylhydrazine under acidic conditions to form the core isoquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
Isoquinoline derivatives: Share the core isoquinoline structure but differ in functional groups.
Phenylhydrazine derivatives: Contain the phenylhydrazine moiety but lack the azabicyclo octane structure.
Azabicyclo octane derivatives: Feature the azabicyclo octane structure but differ in other functional groups.
Uniqueness
The uniqueness of 2(1H)-Isoquinolinecarboxylic acid, 3,4-dihydro-4-hydroxy-1-phenyl-, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester, (1S,4R)- lies in its combination of the isoquinoline, hydroxyphenyl, and azabicyclo octane moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse chemical reactivity and potential therapeutic applications .
属性
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c26-20-14-25(23(27)28-21-15-24-12-10-16(21)11-13-24)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t20-,21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRNNBJBAUXSVMH-FKBYEOEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3C[C@@H](C4=CC=CC=C4[C@@H]3C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301113243 | |
| Record name | (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861998-77-8 | |
| Record name | (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861998-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy solifenacin, (4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301113243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY SOLIFENACIN, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6W0J0Z253 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



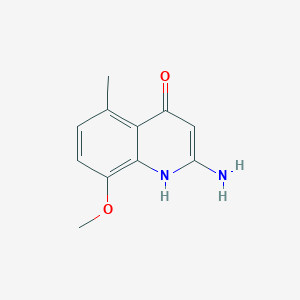
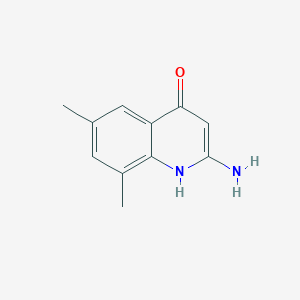
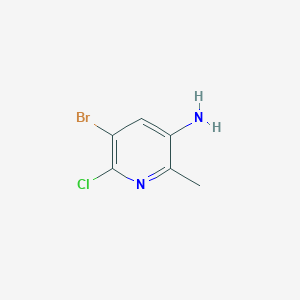

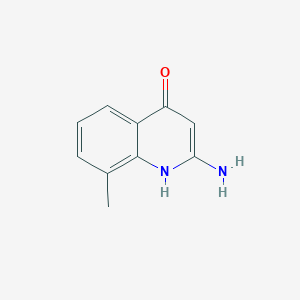

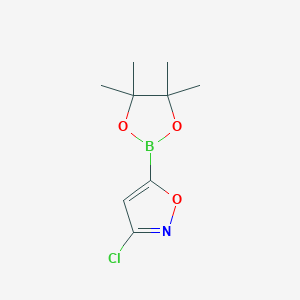
![1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3331878.png)


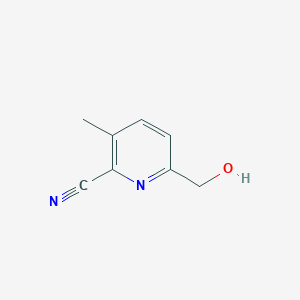
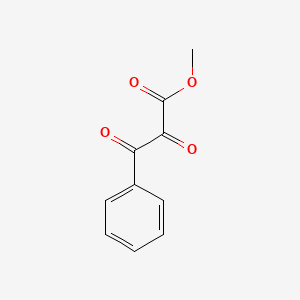
![Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3331915.png)
